Cas no 104486-05-7 (Benzeneacetic acid,4-chloro-a-(1-methylethyl)-, methyl ester,labeled with carbon-14 (9CI))

Benzeneacetic acid,4-chloro-a-(1-methylethyl)-, methyl ester,labeled with carbon-14 (9CI) structure
104486-05-7 structure
Product Name:Benzeneacetic acid,4-chloro-a-(1-methylethyl)-, methyl ester,labeled with carbon-14 (9CI)
Numero CAS:104486-05-7
MF:C12H15ClO2
MW:226.699302911758
CID:199140
PubChem ID:128588
Update Time:2025-04-19

Benzeneacetic acid,4-chloro-a-(1-methylethyl)-, methyl ester,labeled with carbon-14 (9CI) Proprietà chimiche e fisiche

Nomi e identificatori

    • Benzeneacetic acid,4-chloro-a-(1-methylethyl)-, methyl ester,labeled with carbon-14 (9CI)
    • MCPMB
    • methyl 2-(4-chlorophenyl)-3-methylbutanoate
    • (S)-2-(4-CHLORO-PHENYL)-3-METHYL-BUTYRIC ACID METHYL ESTER
    • AC1L2U26
    • KB-255095
    • Methyl 2-(4-chlorophenyl)-3-methylbutyrate
    • SureCN2423106
    • 86618-06-6
    • SB35106
    • 127641-48-9
    • YLOVJTBYAMJJPN-UHFFFAOYSA-N
    • SCHEMBL2423106
    • AKOS008901969
    • SB39167
    • 197018-23-8
    • EN300-6746883
    • AS-43737
    • Benzeneacetic acid, 4-chloro-a-(1-Methylethyl)-, Methyl ester, (R)-
    • MFCD12913650
    • 2-(4-Chloro-phenyl)-3-methyl-butyric acid methyl ester
    • 104486-05-7
    • methyl2-(4-chlorophenyl)-3-methylbutanoate
    • CS-0257647
    • SB32617
    • DTXSID00908996
    • Benzeneacetic acid, 4-chloro-a-(1-Methylethyl)-, Methyl ester
    • Inchi: 1S/C12H15ClO2/c1-8(2)11(12(14)15-3)9-4-6-10(13)7-5-9/h4-8,11H,1-3H3
    • Chiave InChI: YLOVJTBYAMJJPN-UHFFFAOYSA-N
    • Sorrisi: ClC1C=CC(=CC=1)C(C(=O)OC)C(C)C

Proprietà calcolate

  • Massa esatta: 226.07615
  • Massa monoisotopica: 226.076
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 2
  • Conta atomi pesanti: 15
  • Conta legami ruotabili: 4
  • Complessità: 208
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 1
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 3.7
  • Superficie polare topologica: 26.3Ų

Proprietà sperimentali

  • Densità: 1.106
  • Punto di ebollizione: 280.9°Cat760mmHg
  • Punto di infiammabilità: 127.9°C
  • Indice di rifrazione: 1.507
  • PSA: 26.3
  • LogP: 3.25260
Fornitori consigliati
TAIXING JOXIN BIO-TEC CO.,LTD.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
TAIXING JOXIN BIO-TEC CO.,LTD.
Suzhou Genelee Bio-Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Suzhou Genelee Bio-Technology Co., Ltd.
Changzhou Guanjia Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Changzhou Guanjia Chemical Co., Ltd
Shanghai Aoguang Biotechnology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Aoguang Biotechnology Co., Ltd
Nantong Boya Environmental Protection Technology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Nantong Boya Environmental Protection Technology Co., Ltd